(S)-2-Amino-5-guanidinopentanamide dihydrochloride

描述

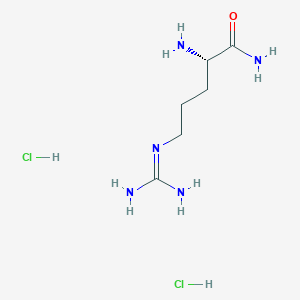

(S)-2-Amino-5-guanidinopentanamide dihydrochloride is a chiral organic compound characterized by a pentanamide backbone with an amino group at the second carbon and a guanidino group at the fifth position. Its molecular formula is C₆H₁₄N₆O·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions . This compound is structurally related to L-arginine derivatives, as the guanidino group mirrors that of arginine, a semi-essential amino acid. The (S)-configuration indicates its stereochemical similarity to natural L-amino acids, distinguishing it from the (R)-enantiomer (e.g., D-arginine amide dihydrochloride) .

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQLFYWIDCFLC-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555514 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14975-30-5 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件: H-精氨酸-NH2.2HCl 的合成通常涉及在盐酸存在下,L-精氨酸与氨的反应。该反应在受控条件下进行,以确保形成所需的产物。 然后通过结晶纯化所得化合物,以获得高纯度的产物 .

工业生产方法: 在工业环境中,H-精氨酸-NH2.2HCl 的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以确保产品质量一致。 最终产品经过严格的质量控制措施,以符合行业标准 .

化学反应分析

反应类型: H-精氨酸-NH2.2HCl 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。

还原: 它可以被还原形成更简单的化合物或中间体。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成不同的精氨酸衍生物,而还原可以产生更简单的胺 .

科学研究应用

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that (S)-2-Amino-5-guanidinopentanamide dihydrochloride exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound has been shown to lower levels of branched-chain amino acids (BCAAs), which are implicated in the pathogenesis of these diseases. In experimental models, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation .

1.2 Antitumor Activity

In vivo studies have demonstrated significant antitumor effects of this compound, particularly against various cancer cell lines. For instance, xenograft models revealed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. The compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can act as an inhibitor of arginase, an enzyme that regulates nitric oxide synthesis and is critical in various physiological processes. By modulating arginase activity, this compound may influence vascular function and immune responses .

2.2 Transporter Targeting

Recent research has explored the use of this compound as a probe for targeting amino acid transporters in pathogens such as Leishmania. The compound's design allows it to exploit amino acid transport mechanisms, potentially delivering cytotoxic agents selectively to the pathogen while minimizing effects on human cells .

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

作用机制

H-精氨酸-NH2.2HCl 的作用机制涉及它与特定分子靶点和途径的相互作用。作为精氨酸的衍生物,它可以参与各种生化过程,包括一氧化氮的合成,一氧化氮是体内重要的信号分子。 该化合物还可以与酶和受体相互作用,调节它们的活性并影响细胞功能 .

类似化合物:

L-精氨酸: H-精氨酸-NH2.2HCl 的母体氨基酸。

L-鸟氨酸: 另一种与精氨酸具有结构相似性的氨基酸。

L-瓜氨酸: 参与尿素循环的相关氨基酸.

独特性: H-精氨酸-NH2.2HCl 的独特性在于其特定的化学结构,这使其能够参与各种生化反应和过程。 它能够与 DNA 适体形成稳定的复合物,以及在生物活性肽的合成中的应用,使其成为科学研究中的宝贵化合物 .

相似化合物的比较

Key Findings and Implications

Structural Uniqueness: The guanidino group in this compound enables specific biomolecular interactions absent in simpler amines like cadaverine .

Safety Gaps : Unlike well-characterized pharmaceuticals (e.g., trientine), the toxicological profile of the target compound requires further investigation .

Stereochemical Specificity: The (S)-enantiomer’s biological relevance highlights its superiority over the (R)-form in mimicking natural amino acid pathways .

生物活性

(S)-2-Amino-5-guanidinopentanamide dihydrochloride, also known as arginine analogue, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This compound is particularly noted for its role in modulating nitric oxide synthesis and its implications in various diseases. Below is a detailed exploration of its biological activity, including relevant research findings, case studies, and a summary of its effects.

- Chemical Formula : C6H17Cl2N5O

- Molecular Weight : 224.14 g/mol

- CAS Number : 14975-30-5

This compound functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. By mimicking arginine, this compound can modulate the levels of NO, impacting various physiological processes such as vasodilation, neurotransmission, and immune response.

Biological Activities

- Nitric Oxide Modulation

-

Antimicrobial Effects

- Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Leishmania donovani, with findings indicating that it may inhibit the growth of both promastigote and amastigote forms of the parasite through competitive inhibition of amino acid transporters .

- Neuroprotective Properties

Case Study 1: Antimicrobial Activity Against Leishmania

In a study focused on targeting Leishmania transporters with amino acid analogues, this compound was synthesized and tested for cytotoxicity against L. donovani. The results indicated that at specific concentrations (1 µg/mL), the compound significantly reduced cell viability in promastigotes and amastigotes, showcasing its potential as an anti-leishmanial agent .

Case Study 2: Neuroprotection in Experimental Models

A series of experiments evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound led to a marked decrease in markers of oxidative stress and apoptosis in neuronal cells, supporting its potential use in neurodegenerative conditions .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Nitric Oxide Modulation | Reduces NO levels; potential therapeutic effects in inflammatory diseases |

| Antimicrobial Activity | Effective against Leishmania donovani; inhibits growth via amino acid transporter inhibition |

| Neuroprotective Effects | Reduces oxidative stress and apoptosis in neuronal models |

常见问题

Q. What are the recommended methods for synthesizing (S)-2-Amino-5-guanidinopentanamide dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amidation and guanidinylation. A common approach uses Boc-protected intermediates, followed by deprotection and salt formation. For example, coupling (S)-2-amino-5-aminopentanoic acid with a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride) under basic conditions (pH 10–11) yields the guanidine moiety. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ethanol . Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Steps :

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. The compound is hygroscopic and prone to decomposition at elevated temperatures or in humid environments. For long-term storage (>6 months), lyophilize and store at –20°C with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the stereochemical configuration ((S)-enantiomer) influence biological activity in enzyme inhibition studies?

The (S)-enantiomer exhibits higher binding affinity to lysine-specific demethylase 1 (LSD1) due to spatial compatibility with the enzyme’s catalytic pocket. Comparative studies using racemic mixtures vs. enantiopure forms show:

- IC₅₀ Reduction : Enantiopure (S)-forms achieve 10–50x lower IC₅₀ values in LSD1 inhibition assays .

- Methylation Effects : The (S)-form increases H3K4 and H3K9 methylation in leukemia cell lines (e.g., MV4-11), altering gene expression profiles .

Experimental Design : - Use chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers.

- Validate activity via luciferase reporter assays in LSD1-overexpressing cell models .

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?

Discrepancies often arise from metabolic differences (e.g., hepatic clearance in vivo vs. static in vitro systems). For example:

- In Vitro : No acute toxicity observed in HEK293 cells at ≤100 µM (72-hour exposure) .

- In Vivo : Transient hepatotoxicity in murine models at ≥50 mg/kg (attributed to reactive metabolites) .

Resolution Strategies : - Perform metabolite profiling (LC-MS/MS) to identify toxic intermediates.

- Use primary hepatocyte co-cultures to bridge in vitro-in vivo gaps .

Q. What advanced analytical techniques are recommended for studying its interaction with nucleic acids or proteins?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA G-quadruplexes or histone demethylases (KD values typically 10⁻⁷–10⁻⁹ M) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during protein-ligand interactions (e.g., with LSD1) .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to guide structure-activity relationship (SAR) studies .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods. Avoid inhalation (P261) and skin contact (P262) due to uncharacterized toxicological hazards .

- Data Reproducibility : Always cross-validate results with orthogonal methods (e.g., NMR + MS for purity) and reference standards from authoritative sources (e.g., PubChem, TCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。